molecular formula C12H17ClF3NO B13902775 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride

1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride

Cat. No.: B13902775
M. Wt: 283.72 g/mol
InChI Key: VLTNYDMTCXCYQB-OGFXRTJISA-N
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Description

1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a difluoromethyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

    Common Reagents and Conditions: Typical reagents include strong acids and bases, as well as specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride stands out due to its unique fluorinated structure. Similar compounds include other fluorinated phenyl derivatives and difluoromethyl compounds, which may have different reactivity and biological activity profiles .

Properties

Molecular Formula

C12H17ClF3NO

Molecular Weight

283.72 g/mol

IUPAC Name

1-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol;hydrochloride

InChI

InChI=1S/C12H16F3NO.ClH/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17;/h4-7,17H,16H2,1-3H3;1H/t7-;/m1./s1

InChI Key

VLTNYDMTCXCYQB-OGFXRTJISA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N.Cl

Canonical SMILES

CC(C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N.Cl

Origin of Product

United States

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